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Abstract

This technical guide provides a comprehensive overview of LY2365109, a potent and selective
inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine from the
synaptic cleft, LY2365109 effectively increases extracellular glycine concentrations, thereby
modulating the activity of both N-methyl-D-aspartate (NMDA) receptors and strychnine-
sensitive glycine receptors. This guide details the pharmacological properties of LY2365109,
presents its quantitative data in structured tables, outlines detailed experimental protocols for
its characterization, and visualizes the key signaling pathways and experimental workflows
involved in its mechanism of action. This document is intended to serve as a core resource for
researchers and professionals in the fields of neuroscience and drug development investigating
the therapeutic potential of GlyT1 inhibition.

Introduction to Glycine Neurotransmission and
LY2365109

Glycine is a crucial amino acid neurotransmitter in the central nervous system (CNS) with a
dual role. In the spinal cord and brainstem, it acts as the primary inhibitory neurotransmitter by
binding to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride
channels.[1][2] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing
the neuron and inhibiting its firing.[1] Conversely, in the forebrain, glycine acts as an essential
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co-agonist at the NMDA subtype of glutamate receptors.[3][4] The binding of both glutamate
and glycine is required for the opening of the NMDA receptor channel, which is permeable to
calcium ions (Ca2*) and plays a critical role in synaptic plasticity, learning, and memory.[5][6]

The synaptic concentration of glycine is tightly regulated by two high-affinity glycine
transporters: GlyT1 and GlyT2. GlyT1 is predominantly expressed in glial cells in the forebrain
and co-localized with NMDA receptors, while GlyT2 is primarily found in presynaptic terminals
of glycinergic neurons in the brainstem and spinal cord.[7] By controlling the reuptake of
glycine, GlyT1 is a key modulator of both inhibitory and excitatory neurotransmission.

LY2365109 is a potent and selective inhibitor of GlyT1.[8] Its chemical name is N-[2-[4-(1,3-
Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride. By
inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine, thereby
potentiating both NMDA receptor-mediated excitatory neurotransmission and glycine receptor-
mediated inhibitory neurotransmission. This dual action has positioned LY2365109 and other
GlyT1 inhibitors as potential therapeutic agents for a range of neurological and psychiatric
disorders, including schizophrenia and epilepsy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for LY2365109, providing a clear
comparison of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of LY2365109

Parameter Target Species Value Reference
ICso GlyT1 Human 15.8 nM [8]
ICso GlyT2 Human > 30,000 nM [8]
Selectivity GlyT2/GlyT1 Human > 1900-fold [8]

Table 2: In Vivo Effects of LY2365109 Administration in Rodents
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] Magnitude
Species Dose Route Effect Reference
of Change
Increased
_ 2-fold
Rat 10 mg/kg p.o. striatal ) [3]
increase
glycine
Increased 3-fold
Rat 10 mg/kg p.o. ) ) [3]
CSF glycine increase
Dose-
dependent N
Mouse 3-30 mg/kg s.C. ) ) Not specified [1]
increase in
CSF glycine

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of LY23651009.

[*H]Glycine Uptake Assay in CHO-K1 Cells Expressing
hGlyT1a

This assay is a fundamental method to determine the inhibitory potency of compounds on the
GlyT1 transporter.

Materials:

Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1a.

[3H]Glycine (specific activity ~40-60 Ci/mmol).

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NacCl, 4.7 mM KClI, 2.2 mM
CaClz, 1.2 mM MgSOs4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

Scintillation cocktail.
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e 96-well cell culture plates.

e LY2365109 and other test compounds.

e Sarcosine (for determining non-specific uptake).
Procedure:

e Cell Culture: Plate CHO-K1/hGlyT1a cells in 96-well plates at a density of 40,000 cells/well
and culture overnight.

e Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells
twice with 200 pL of pre-warmed KRH buffer.

e Compound Incubation: Add 100 pL of KRH buffer containing various concentrations of
LY2365109 or other test compounds to the wells. For determining non-specific uptake, use a
high concentration of a known GlyT1 inhibitor like sarcosine (e.g., 1 mM). Incubate for 15
minutes at room temperature.

e Initiation of Uptake: Add 100 pL of KRH buffer containing [3H]Glycine (final concentration,
e.g., 50 nM) to each well to initiate the uptake reaction.

 Incubation: Incubate the plate for 10 minutes at room temperature.

o Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times
with 200 uL of ice-cold KRH buffer to terminate the uptake.

o Cell Lysis: Add 100 pL of 1% SDS lysis buffer to each well and incubate for 30 minutes at
37°C to lyse the cells.

o Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of
scintillation cocktail, and count the radioactivity using a scintillation counter.

o Data Analysis: Calculate the percentage of inhibition for each concentration of LY2365109
compared to the control (no inhibitor) after subtracting the non-specific uptake. Determine
the ICso value by fitting the data to a four-parameter logistic equation.[9]
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In Vivo Microdialysis for Glycine Measurement in the Rat
Hippocampus

This technique allows for the measurement of extracellular glycine levels in the brain of a freely
moving animal.[2][10]

Materials:

Male Sprague-Dawley rats (250-300 g).

« Stereotaxic apparatus.

e Microdialysis probes (e.g., CMA 12, 4 mm membrane).

e Guide cannula.

e Microinfusion pump.

e Fraction collector.

« Artificial cerebrospinal fluid (aCSF): 147 mM NacCl, 2.7 mM KCI, 1.2 mM CacClz, 1.0 mM
MgClz, pH 7.4.

o HPLC system with fluorescence detection.

o-phthaldialdehyde (OPA) for derivatization.

Procedure:

o Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a
guide cannula targeting the hippocampus (AP: -5.6 mm, ML: +4.8 mm, DV: -3.8 mm from
bregma).[11][12] Secure the cannula with dental cement and allow the animal to recover for
at least 48 hours.

o Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe
through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1.0 pL/min.
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Baseline Collection: Allow the system to equilibrate for at least 2 hours. Collect dialysate
samples every 20 minutes for at least 1 hour to establish a stable baseline of extracellular
glycine.

Drug Administration: Administer LY2365109 (e.g., 10 mg/kg, p.o.) or vehicle.

Post-dosing Collection: Continue to collect dialysate samples every 20 minutes for at least 3
hours post-administration.

Sample Analysis: Derivatize the glycine in the dialysate samples with OPA. Analyze the
samples using an HPLC system with a fluorescence detector to quantify the glycine
concentration.

Data Analysis: Express the glycine concentrations as a percentage of the baseline average
for each animal.

Whole-Cell Patch-Clamp Electrophysiology of Glycine-
Evoked Currents

This method is used to directly measure the effect of glycine on neuronal activity and how it is
modulated by compounds like LY2365109.[7][13]

Materials:

Spinal cord slices from rodents.

Recording chamber with a perfusion system.
Patch-clamp amplifier and data acquisition system.
Borosilicate glass pipettes (3-5 MQ resistance).
Artificial cerebrospinal fluid (aCSF) for perfusion.

Intracellular solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgClz,
2 Naz-ATP, 0.3 Na-GTP, pH 7.3).

Glycine, strychnine, and other pharmacological agents.
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Procedure:

Slice Preparation: Prepare transverse spinal cord slices (300-400 um thick) from a rodent
and maintain them in a holding chamber with oxygenated aCSF.

e Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated
aCSF.

o Cell Identification: Visualize neurons in the dorsal horn using an upright microscope with DIC
optics.

» Whole-Cell Recording: Approach a neuron with a patch pipette filled with intracellular
solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell
configuration.

» Data Acquisition: Clamp the neuron at a holding potential of -70 mV.

e Glycine Application: Apply glycine (e.g., 100 uM) to the slice via the perfusion system to
evoke an inward chloride current.

e Pharmacological Modulation: Co-apply strychnine (e.g., 1 pM) with glycine to confirm the
current is mediated by glycine receptors. To study the effect of GlyT1 inhibition, pre-incubate
the slice with LY2365109 before applying glycine.

» Data Analysis: Measure the amplitude and kinetics of the glycine-evoked currents in the
different conditions.

Assessment of Locomotor and Respiratory Effects

These behavioral assays are crucial for evaluating the in vivo effects and potential side effects
of LY2365109.

Locomotor Activity:

e Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video
tracking system.[5][14]

e Procedure:
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o Habituate the animal to the testing room for at least 30 minutes.

o Administer LY2365109 or vehicle.

o Place the animal in the center of the open field arena.

o Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g.,
30-60 minutes).[5][15]

o Analyze the data to assess dose-dependent effects on motor performance.[5]

Respiratory Function:

o Apparatus: Whole-body plethysmography chamber.[16][17][18]

e Procedure:

[¢]

Calibrate the plethysmography system.

[e]

Place the conscious, unrestrained animal into the chamber and allow it to acclimatize.

Administer LY2365109 or vehicle.

o

[¢]

Record respiratory parameters (e.g., respiratory rate, tidal volume) over time.

[¢]

Analyze the data to identify any dose-dependent respiratory impairments.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways
modulated by LY2365109 and the workflows of the experimental protocols described above.

Mechanism of Action of LY2365109
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Discussion and Future Directions

LY2365109 serves as a valuable pharmacological tool for elucidating the complex roles of
glycine neurotransmission in the CNS. Its high potency and selectivity for GlyT1 allow for
precise manipulation of extracellular glycine levels, enabling detailed investigations into the
downstream consequences of enhanced glycinergic signaling.

The potentiation of NMDA receptor function through increased glycine co-agonism is a primary
mechanism by which LY2365109 is thought to exert its effects on cognition and synaptic
plasticity.[3] This has significant implications for the treatment of disorders characterized by
NMDA receptor hypofunction, such as schizophrenia. Further research is warranted to explore
the specific downstream signaling pathways, beyond CaMKII and CREB, that are modulated by
GlyT1 inhibition and contribute to its pro-cognitive effects.

The effects of LY2365109 on strychnine-sensitive glycine receptors are more complex. In
regions where these receptors are predominantly inhibitory, such as the spinal cord and
brainstem, increased glycine levels can lead to enhanced inhibition. This may contribute to the
observed adverse effects at higher doses, such as locomotor and respiratory impairments.[8]
However, this enhanced inhibition could also be therapeutically beneficial in conditions of
hyperexcitability, such as epilepsy.[19] The development of GlyT1 inhibitors with greater
regional selectivity could be a promising avenue for future drug development.

In conclusion, LY2365109 is a critical tool for understanding the multifaceted role of glycine in
the CNS. The detailed methodologies and signaling pathways outlined in this guide provide a
foundation for further research into the therapeutic potential of GlyT1 inhibition. Future studies
should focus on dissecting the precise molecular mechanisms underlying the diverse effects of
enhanced glycinergic signaling in different brain regions and disease states.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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